Compound Description: This compound is a potent antagonist of the rabbit aorta AT1 receptor with an IC50 of 0.55 nM. [] It demonstrated potent inhibition of the pressor response to angiotensin II (AII) in conscious, normotensive rats, with a duration exceeding 6 hours. []
Relevance: This compound, while belonging to the imidazole class instead of pyrazole, shares a similar carboxylic acid functional group and an aryl-substituted heterocyclic core with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. Both compounds are investigated for their potential as angiotensin II antagonists. []
Compound Description: LY2784544 was initially identified as a kinase inhibitor but was later discovered to be a novel GPR39 agonist. [] Its activity at GPR39 was found to be allosterically modulated by zinc. []
Relevance: LY2784544 contains a pyrazole ring, similar to 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. The presence of a trifluoromethyl group on the pyrazole ring in both compounds suggests a potential for similar biological activities. []
Compound Description: GSK2636771, initially characterized as a kinase inhibitor, was also identified as a novel GPR39 agonist. [] It exhibited probe-dependent and pathway-dependent allosteric modulation by zinc, similar to LY2784544. []
Relevance: While lacking a pyrazole ring, GSK2636771 shares the presence of a trifluoromethyl group on its aromatic ring with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. The inclusion of both compounds in studies focusing on GPR39 activation suggests potential similarities in their biological activities. []
Compound Description: GPR39-C3 is a known GPR39 agonist. [] Its signaling patterns at both canonical and noncanonical pathways were compared to those of LY2784544 and GSK2636771, revealing similar zinc-dependent allosteric modulation. []
Relevance: Although GPR39-C3 doesn't share a direct structural similarity with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, its inclusion in the same study focused on GPR39 activation suggests a potential for analogous biological effects. []
Compound Description: SC560 is a selective COX-1 inhibitor. [] It was used in a study investigating the role of prostaglandins in lipopolysaccharide-induced relaxation of mouse isolated trachea. []
Relevance: SC560 shares the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core structure with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. This structural similarity indicates a potential for similar biological activities, particularly in relation to COX inhibition. []
Compound Description: SC236 is a selective COX-2 inhibitor. [] It was used alongside SC560 in a study examining the contribution of COX-1 and COX-2 to LPS-induced trachea relaxation in mice. []
Relevance: While not identical, SC236 exhibits structural similarities to 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, particularly in the shared presence of a trifluoromethyl-substituted pyrazole ring. This shared structural element suggests a potential for analogous biological activities related to COX inhibition. []
Compound Description: Pyr3 is a transient receptor potential canonical type-3 (TRPC3) channel inhibitor. [] It was used to study the role of TRPC3 channels in augmented vasoconstriction during pregnancy in rat uterine radial arteries. []
Relevance: Although not structurally identical, Pyr3 shares a trifluoromethyl-substituted pyrazole ring with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. This common feature suggests a potential for related biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.